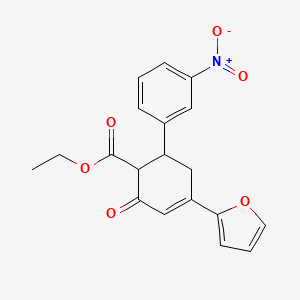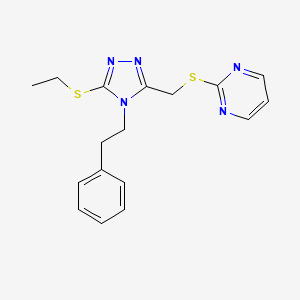![molecular formula C20H16N2S2 B2389303 N-(Benzo[d]thiazol-5-yl)-3-(Naphthalen-2-yl)propanthioamid CAS No. 1396711-42-4](/img/structure/B2389303.png)
N-(Benzo[d]thiazol-5-yl)-3-(Naphthalen-2-yl)propanthioamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is a complex organic compound that features a benzothiazole ring and a naphthalene moiety connected via a propanethioamide linker
Wissenschaftliche Forschungsanwendungen
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that similar compounds can induce changes in cell cycle and apoptosis , which could be a result of the compound’s interaction with its targets.
Biochemical Pathways
Related compounds have been shown to regulate cell cycle and apoptosis via mitochondrial-dependent pathways , suggesting that similar pathways could be affected by this compound.
Result of Action
Similar compounds have been found to exhibit anti-cancer activity , suggesting that this compound may have similar effects.
Action Environment
The functionalization of similar compounds has been found to influence their solid-state arrangement, absorption, and fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the naphthalene derivative using a suitable linker, such as a propanethioamide group. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated or acylated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe with dual recognition factors for imaging cysteine.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits cytotoxicity against various cancer cell lines.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Demonstrates aggregation-induced emission and excited-state intramolecular proton transfer.
Uniqueness
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is unique due to its specific structural features, which confer distinct electronic and photophysical properties. Its combination of a benzothiazole ring and a naphthalene moiety linked by a propanethioamide group allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAZHVORPEVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=S)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
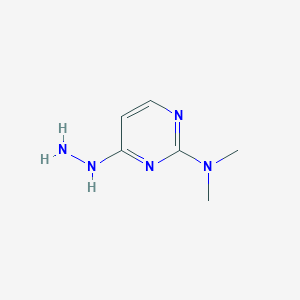
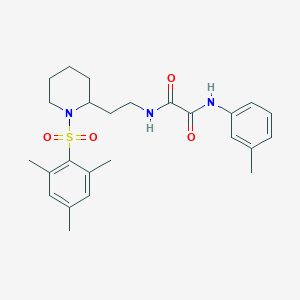
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)
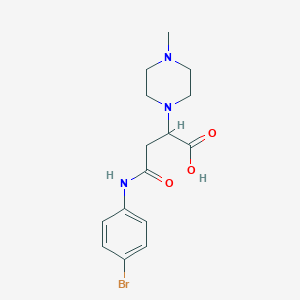
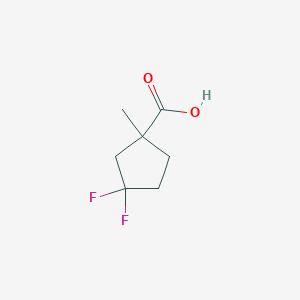
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)
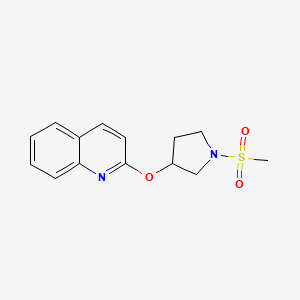
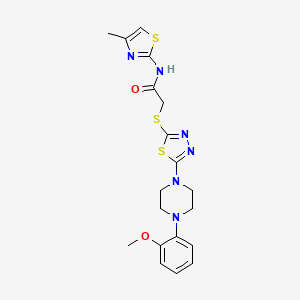
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2389232.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)
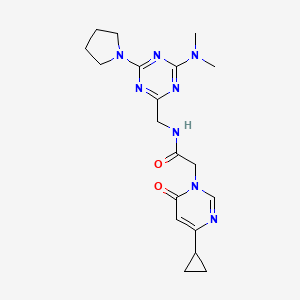
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)
